

An In-depth Technical Guide to the Physical and Chemical Properties of Isovalerophenone

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Compound of Interest

Compound Name: Isovalerophenone

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Abstract

Isovalerophenone, also known as isobutyl phenyl ketone, is an aromatic ketone with applications in organic synthesis and as a fragrance component. This document provides a comprehensive overview of its core physical and chemical properties, supported by spectral data and established experimental protocols. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.

Chemical Identity and Physical Properties

Isovalerophenone is chemically defined as 3-methyl-1-phenyl-1-butanone.^{[1][2]} It is a colorless to pale yellow liquid at room temperature.^{[1][3]} It is characterized by a fresh, fruity, and sweet odor.^[1]

Table 1: Physical and Chemical Properties of **Isovalerophenone**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ O	[1][3][4]
Molecular Weight	162.23 g/mol	[1][2]
CAS Number	582-62-7	[1]
Appearance	Colorless to pale yellow liquid	[1][3]
Density	0.966 g/mL at 25 °C	[1]
Boiling Point	72-74 °C at 3 mmHg236-237 °C at 760 mmHg	[1][5]
Refractive Index (n _{20/D})	1.512	[1]
Flash Point	99 °C (210.2 °F) - closed cup	
Solubility	Insoluble in water; soluble in alcohol and oils	[1]
Vapor Pressure	0.053 mmHg at 25 °C (estimated)	[5]

Spectroscopic Data

The structural identity of **isovalerophenone** is confirmed through various spectroscopic methods. The key spectral features are summarized below.

Table 2: Summary of Spectroscopic Data for **Isovalerophenone**

Technique	Key Features and Expected Chemical Shifts (δ)	Source
^1H NMR	Signals expected in the aromatic region (~ 7.2 - 8.0 ppm), a doublet for the two protons on the carbon adjacent to the carbonyl (~ 2.8 ppm), a multiplet for the single proton on the tertiary carbon (~ 2.2 ppm), and a doublet for the six protons of the two methyl groups (~ 0.9 ppm).	[3] [6] [7]
^{13}C NMR	A signal for the carbonyl carbon (~ 200 ppm), signals for the aromatic carbons (~ 128 - 137 ppm), and signals for the aliphatic carbons in the isobutyl group (~ 22 , 25 , and 52 ppm).	[3] [8]
Infrared (IR) Spectroscopy	A strong absorption band for the C=O (ketone) stretch ($\sim 1685\text{ cm}^{-1}$), C-H stretches for the aromatic ring (~ 3000 - 3100 cm^{-1}) and aliphatic groups (~ 2870 - 2960 cm^{-1}), and C=C stretching bands for the aromatic ring (~ 1450 - 1600 cm^{-1}).	[2] [3]
Mass Spectrometry (MS)	The molecular ion peak (M^+) at $m/z = 162$. The spectrum would also show characteristic fragment ions, such as the benzoyl cation at $m/z = 105$	[2] [4]

and the loss of the isobutyl group.

Chemical Properties and Reactivity

Isovalerophenone is a stable compound under normal conditions.^[9] It is classified as a combustible liquid. It is incompatible with strong oxidizing agents, acids, and bases.^[9] As a ketone, it can undergo typical reactions such as nucleophilic addition at the carbonyl carbon and reactions at the α -carbon.

Safety and Handling

Isovalerophenone is associated with several hazard classifications.^[2]

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[2]
- Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.
- Personal Protective Equipment (PPE): Recommended PPE includes eye shields, gloves, and a suitable respirator.

Experimental Protocols

Synthesis of Isovalerophenone

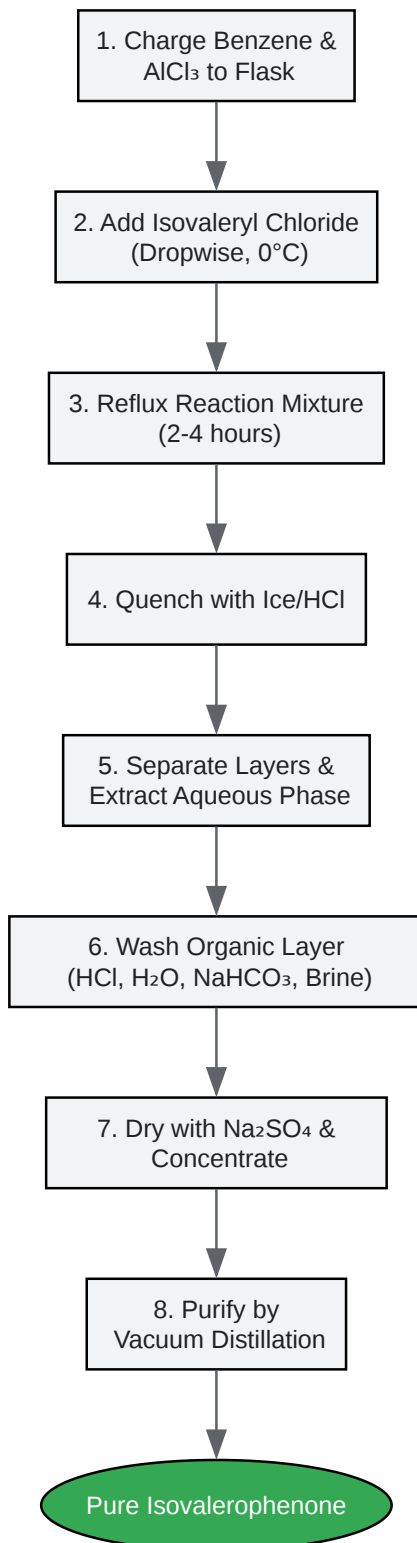
Isovalerophenone can be synthesized through several methods. One common approach is the Friedel-Crafts acylation of benzene using isovaleryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3). Another reported method involves the reaction of benzonitrile with isobutyl magnesium chloride followed by hydration.^[1]

Detailed Methodology: Friedel-Crafts Acylation

- Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a trap), and an addition funnel. The system is kept under an inert atmosphere (e.g., nitrogen or argon).

- **Reagent Charging:** Anhydrous aluminum chloride (1.1 equivalents) is suspended in an excess of dry benzene (which acts as both solvent and reactant) in the flask. The suspension is cooled in an ice bath.
- **Acylation:** Isovaleryl chloride (1.0 equivalent) is dissolved in a small amount of dry benzene and added dropwise to the stirred suspension via the addition funnel over 30-60 minutes.
- **Reaction:** After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then heated to a gentle reflux (around 50-60°C) for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
- **Workup:** The reaction mixture is cooled to room temperature and then slowly poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** The organic layer is separated using a separatory funnel. The aqueous layer is extracted two more times with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined.
- **Washing:** The combined organic extracts are washed sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.^[10]
- **Drying and Concentration:** The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by vacuum distillation to yield pure **isovalerophenone**.

Synthesis Workflow: Friedel-Crafts Acylation

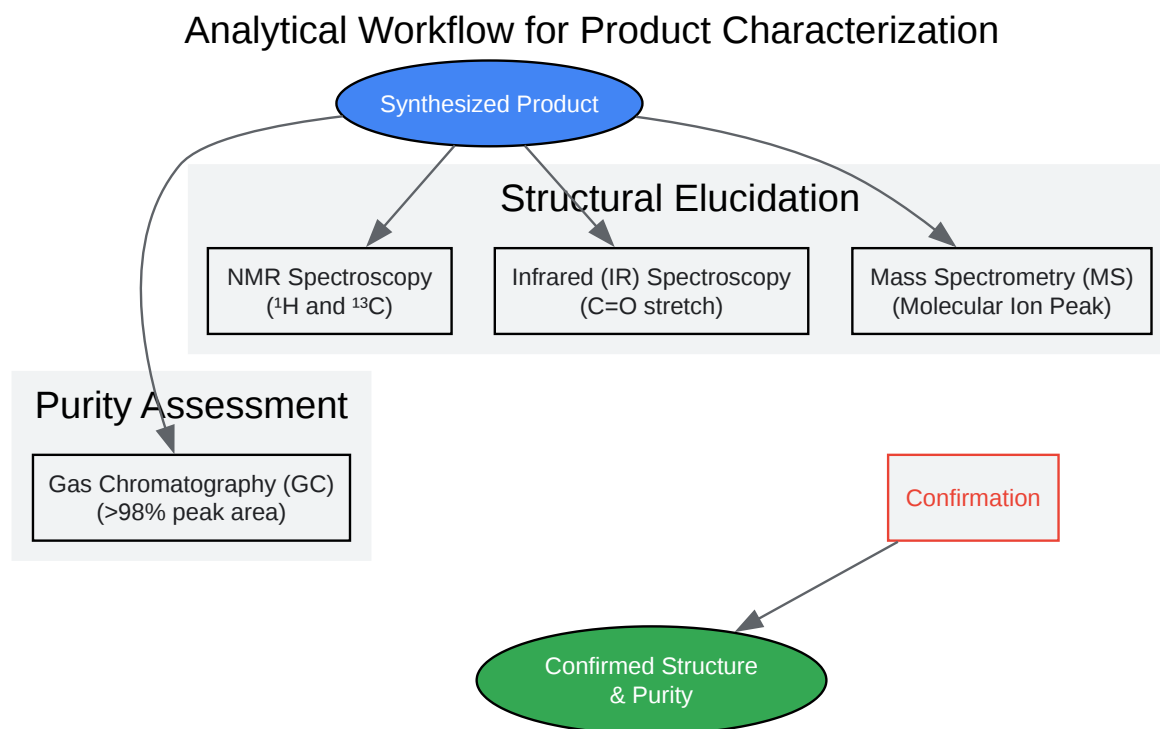
[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **isovalerophenone**.

Product Analysis and Characterization

The identity and purity of the synthesized **isovalerophenone** must be confirmed.

Detailed Methodology: Analytical Workflow

- Gas Chromatography (GC): A small sample of the purified product is analyzed by GC to determine its purity. A pure sample should show a single major peak. The assay for commercially available **isovalerophenone** is typically $\geq 98.0\%$ by GC.
- NMR Spectroscopy:
 - ^1H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl_3) and a ^1H NMR spectrum is acquired. The resulting spectrum is analyzed for the characteristic chemical shifts, integration values, and splitting patterns corresponding to the **isovalerophenone** structure.^{[7][8]}
 - ^{13}C NMR: A ^{13}C NMR spectrum is acquired to confirm the number and type of carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: An IR spectrum of a neat sample (liquid film) is obtained. The presence of the strong carbonyl ($\text{C}=\text{O}$) absorption band around 1685 cm^{-1} is a key diagnostic feature.
- Mass Spectrometry (MS): GC-MS can be used to confirm the molecular weight of the compound by identifying the molecular ion peak.



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Caption: Analytical workflow for **isovalerophenone** characterization.

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